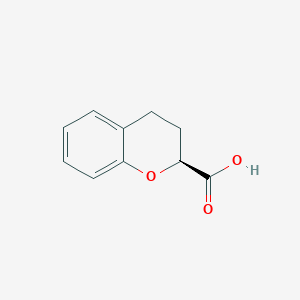

(S)-chroman-2-carboxylic acid

Übersicht

Beschreibung

(S)-chroman-2-carboxylic acid is an organic compound that belongs to the class of chroman derivatives It is characterized by a chroman ring structure with a carboxylic acid functional group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-chroman-2-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The synthesis typically starts with a chroman derivative, which undergoes a series of reactions including oxidation and carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using robust oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels.

Analyse Chemischer Reaktionen

Decarboxylative Coupling Reactions

(S)-Chroman-2-carboxylic acid participates in doubly decarboxylative Michael additions under Brønsted base catalysis or photoredox conditions. For example:

-

Reaction with pyridylacetic acid derivatives yields 4-(pyridylmethyl)chroman-2-ones via dual decarboxylation (Pathway A: decarboxylation → Michael addition → second decarboxylation) .

-

Photoredox-mediated reactions with chromone-3-carboxylic acids produce 2-substituted chroman-4-ones (e.g., 82% yield for 4-methyl derivative) under visible light with Ru-based catalysts .

Key Conditions

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Michael Addition | KOtBu | THF | 78–92 | |

| Photoredox Alkylation | Ru(bpy)₃Cl₂·6H₂O | DCM | 65–82 |

Esterification and Amidation

The carboxylic acid group undergoes classical derivatization:

-

Esterification with alcohols via Fischer esterification (acid-catalyzed) yields chroman-2-carboxylates .

-

Amidation occurs through activation with SOCl₂ to form acid chlorides, followed by reaction with amines (e.g., 89% yield for morpholine derivative) .

Example Synthesis

textThis compound → (S)-Chroman-2-carbonyl chloride → (S)-Chroman-2-carboxamide Conditions: SOCl₂ (reflux, 4h), then morpholine (0°C, 2h) [6][8].

Stereoselective Transformations

The C2 stereocenter dictates enantioselective outcomes:

-

Enzymatic resolution using esterases (EstS/EstR) achieves >99% ee for (S)-enantiomers in biphasic systems (aqueous–toluene) .

-

Asymmetric catalysis with cinchona alkaloids enables enantioselective decarboxylative additions (e.g., 85% ee for chroman-4-ones) .

Stereochemical Stability

-

Conformational analysis (DFT) shows equatorial preference for 2-substituents, stabilizing the (S)-configuration .

-

Substituents on the chromane ring minimally affect SOR (specific optical rotation) correlations .

Photoredox Functionalization

Visible-light-driven reactions enable C–H alkylation at non-activated positions:

-

LMCT (ligand-to-metal charge transfer) pathways with Fe(III) catalysts functionalize C(sp³)–H bonds, yielding 2-alkyl chroman-4-ones (e.g., 72% yield for 2-cyclopropyl derivative) .

Mechanistic Pathway

-

Decarboxylation generates alkyl radical.

-

Radical addition to chromanone scaffold.

Enzymatic and Catalytic Resolution

Biphasic Systems

-

Immobilized esterases (EstS/EstR) resolve racemic methyl 6-fluoro-chroman-2-carboxylate into (S)- and (R)-FCCAs with 93.5% total yield over 10 batches .

Performance Data

| Parameter | (S)-FCCA | (R)-FCCA |

|---|---|---|

| Enantiomeric Excess | 96.9% ee | 99.1% ee |

| Productivity | 229.3 mM | 224.1 mM |

Reactivity in Cycloadditions

This compound derivatives participate in intramolecular cyclizations :

-

Pd-catalyzed aminocarbonylation forms chroman-2,4-diones via ANRORC-like rearrangements (e.g., 92% yield for 3-phenyl derivative) .

Key Intermediate

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Chiral Building Block

(S)-chroman-2-carboxylic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its optically pure derivatives are pivotal in developing drugs with enhanced efficacy and reduced side effects. For instance, the enzymatic resolution of racemic mixtures of chroman-2-carboxylic acids has been explored to produce enantiomerically pure compounds with high yields and enantiomeric excess (ee) values exceeding 99% .

Table 1: Enantiomeric Resolution of Chroman-2-carboxylic Acid Derivatives

| Compound | Method of Resolution | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (S)-6-Fluoro-chroman-2-carboxylic acid | Enzymatic (EstS/EstR) | 93.5 | >99 |

| (R)-6-Fluoro-chroman-2-carboxylic acid | Enzymatic (EstS/EstR) | 93.5 | 95-96 |

1.2 Inhibition of NF-kB Activation

A series of derivatives derived from this compound have been synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-kB) activation, a key player in inflammation and cancer progression. Some compounds exhibited moderate to good inhibition with IC50 values ranging from 18.2 to 95.8 µM, demonstrating the potential of these derivatives as anti-inflammatory agents .

Organic Synthesis

2.1 Photoredox Reactions

This compound is utilized in photoredox catalysis for the synthesis of complex organic molecules. Recent studies have demonstrated a novel doubly decarboxylative Giese reaction involving chroman-2-carboxylic acids, which allows for the formation of biologically relevant chroman derivatives under mild conditions . This method enhances the efficiency and selectivity of chemical transformations.

Table 2: Photoredox Synthesis of Chroman Derivatives

| Reaction Type | Substrate Type | Conditions | Yield (%) |

|---|---|---|---|

| Doubly Decarboxylative Giese | Coumarin-3-carboxylic acids | Visible light, photoredox catalyst | Up to 85 |

| Doubly Decarboxylative Giese | Chromone-3-carboxylic acids | Visible light, photoredox catalyst | Up to 80 |

Case Studies

3.1 Case Study: Enzymatic Resolution

A practical enzymatic resolution method for producing (S)-6-fluoro-chroman-2-carboxylic acid was developed using two esterases isolated from Geobacillus thermocatenulatus. The process involved a biphasic system that significantly improved yield and reduced environmental impact compared to traditional chemical methods .

3.2 Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory potential of chroman-2-carboxylic acid derivatives, compounds with specific substituents on the phenyl ring were identified as effective NF-kB inhibitors. The study highlighted the structure-activity relationship, indicating that certain substitutions enhance biological activity while others diminish it .

Wirkmechanismus

The mechanism of action of (S)-chroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chroman-2-carboxylic acid: The non-chiral version of the compound.

Tocopherol (Vitamin E): A structurally similar compound with antioxidant properties.

Flavonoids: A class of compounds with similar chroman ring structures and biological activities.

Uniqueness

(S)-chroman-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its chiral nature allows for selective interactions in biological systems, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

(S)-chroman-2-carboxylic acid, also known as (S)-2-carboxy-2,3-dihydro-1H-chromen-1-one, is a chiral compound belonging to the chroman family. Its unique structure and stereochemistry have attracted significant attention in medicinal chemistry due to its potential biological activities, including antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Antioxidant Activity : The compound scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Properties : this compound modulates signaling pathways involved in inflammation and cell survival. It has been shown to inhibit cyclooxygenase enzymes, which play a significant role in inflammatory responses .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism |

|---|---|

| Antioxidant | Free radical scavenging |

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes |

| NF-kB Inhibition | Modulation of nuclear factor-kappaB activity |

Comparative Analysis with Similar Compounds

This compound exhibits structural similarities with other compounds in the chroman family, which influences its biological activity. A comparison with selected compounds is presented below:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Chroman-2-carboxylic acid | Non-chiral version | Lacks stereochemical specificity |

| Tocopherol (Vitamin E) | Structurally similar | Known for strong antioxidant properties |

| 6-Fluoro-chroman-2-carboxylic acid | Fluorine substitution at position 6 | Enhanced bioactivity due to fluorine's effects |

| 7-Hydroxychroman-2-carboxylic acid | Hydroxyl group at position 7 | Potentially increased solubility and bioavailability |

The uniqueness of this compound lies in its specific stereochemistry, which enhances its interactions with biological targets compared to these related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Inhibition of NF-kB Activation : A study synthesized various N-(substituted)phenylamides of chroman-2-carboxylic acid and evaluated their ability to inhibit NF-kB activation in LPS-stimulated macrophages. The most active compound exhibited an IC50 value of 18.2 µM, demonstrating significant potential for anti-inflammatory applications .

- Antioxidant Evaluation : Research has shown that derivatives of this compound possess varying degrees of antioxidant activity, indicating that modifications on the chroman ring can enhance pharmacological profiles.

- Drug Development Potential : The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Ongoing studies focus on optimizing its derivatives for improved efficacy against inflammatory diseases .

Table 3: Summary of Case Studies

Eigenschaften

IUPAC Name |

(2S)-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLFCQJQOIZMHF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.